molecular formula C15H12N2O8 B5639455 Dimethyl 5-[(5-nitrofuran-2-carbonyl)amino]benzene-1,3-dicarboxylate CAS No. 5348-81-2

Dimethyl 5-[(5-nitrofuran-2-carbonyl)amino]benzene-1,3-dicarboxylate

Cat. No.: B5639455
CAS No.: 5348-81-2
M. Wt: 348.26 g/mol
InChI Key: BQLKSUUIGAYUOB-UHFFFAOYSA-N
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Description

Dimethyl 5-[(5-nitrofuran-2-carbonyl)amino]benzene-1,3-dicarboxylate (C₂₁H₁₆N₂O₈, MW: 424.37) is a benzene-1,3-dicarboxylate derivative functionalized with a methyl ester group at positions 1 and 3 and a 5-nitrofuran-2-carbonylamino substituent at position 3. Key properties include:

  • logP: 4.65 (indicative of moderate lipophilicity)
  • Hydrogen bond donors/acceptors: 1/13, contributing to polar surface area (107.46 Ų) and solubility challenges .

This compound is of interest in medicinal chemistry, particularly in structure-based drug design, as seen in its role as a ligand for CREBBP bromodomain (PDB ID: 5MME) .

Properties

IUPAC Name

dimethyl 5-[(5-nitrofuran-2-carbonyl)amino]benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O8/c1-23-14(19)8-5-9(15(20)24-2)7-10(6-8)16-13(18)11-3-4-12(25-11)17(21)22/h3-7H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQLKSUUIGAYUOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50353492
Record name dimethyl 5-[(5-nitrofuran-2-carbonyl)amino]benzene-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5348-81-2
Record name dimethyl 5-[(5-nitrofuran-2-carbonyl)amino]benzene-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 5-[(5-nitrofuran-2-carbonyl)amino]benzene-1,3-dicarboxylate typically involves the reaction of 5-nitrofuran-2-carboxylic acid with 5-amino-1,3-benzenedicarboxylic acid dimethyl ester under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-[(5-nitrofuran-2-carbonyl)amino]benzene-1,3-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing the nitrofuran moiety. Dimethyl 5-[(5-nitrofuran-2-carbonyl)amino]benzene-1,3-dicarboxylate has shown promising results against various bacterial strains. The mechanism of action is believed to involve the inhibition of bacterial DNA synthesis, making it a candidate for developing new antibiotics.

Anticancer Potential

Research has indicated that derivatives of nitrofuran compounds exhibit cytotoxic effects on cancer cells. In vitro studies have demonstrated that this compound can induce apoptosis in specific cancer cell lines. This effect is attributed to its ability to generate reactive oxygen species (ROS), leading to oxidative stress in tumor cells.

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The following table summarizes common synthetic routes:

StepReagents/ConditionsOutcome
15-Nitrofuran, amine derivativesFormation of nitrofuran amine
2Benzene dicarboxylic acid derivativesFormation of dicarboxylate
3Methylation agents (e.g., methyl iodide)Final product formation

These synthetic pathways are crucial for producing the compound in sufficient quantities for research and application.

Polymer Chemistry

This compound can be utilized as a monomer in polymer synthesis. Its functional groups allow for copolymerization with other monomers to create materials with enhanced thermal stability and mechanical properties. Such polymers could find applications in coatings, adhesives, and composite materials.

Photovoltaic Devices

Recent advancements in organic photovoltaics (OPVs) have explored the use of nitrofuran derivatives as electron acceptors due to their favorable electronic properties. The incorporation of this compound into OPV formulations may enhance light absorption and charge transport efficiency.

Mechanism of Action

The mechanism of action of Dimethyl 5-[(5-nitrofuran-2-carbonyl)amino]benzene-1,3-dicarboxylate involves its interaction with specific molecular targets. The nitrofuran moiety can generate reactive oxygen species (ROS) upon metabolic activation, leading to oxidative stress in microbial cells. This oxidative stress can damage cellular components, resulting in antimicrobial effects. Additionally, the compound may interact with enzymes and receptors involved in inflammatory and cancer pathways, modulating their activity and exerting therapeutic effects .

Comparison with Similar Compounds

Dimethyl 5-[(Thiophene-2-Carbonyl)Amino]Benzene-1,3-Dicarboxylate

  • Molecular formula : C₁₅H₁₃N₂O₅S (MW: 319.33)
  • Key differences :
    • Replaces nitrofuran with thiophene, reducing molecular weight and electron-withdrawing effects.
    • logP : 3.42 (lower lipophilicity due to sulfur’s polarizability) .
    • Applications : Thiophene’s aromaticity may favor π-π stacking in protein binding, but lack of nitro group limits redox activity.

Dimethyl 5-[(4-Methylbenzenesulfonyl)Amino]Benzene-1,3-Dicarboxylate

  • Molecular formula : C₁₇H₁₇N₆O₆S (MW: 363.39)
  • Key differences: Sulfonamide group (SO₂NH) replaces amide, increasing hydrogen bond acceptors (10 vs. 13 in the target compound) and acidity. logP: 3.71 (slightly lower than the target compound) .

Dimethyl 5-[(Methoxyacetyl)Amino]Benzene-1,3-Dicarboxylate

  • Molecular formula: C₁₃H₁₅NO₆ (MW: 281.26)
  • Key differences: Methoxyacetyl group introduces an ether and aliphatic chain, reducing aromaticity. logP: Not reported, but expected to be lower due to hydrophilic methoxy group . Applications: Aliphatic chains may improve metabolic stability but reduce target binding specificity.

5-[(3-Nitrobenzyl)Amino]Benzene-1,3-Dicarboxylic Acid

  • Molecular formula : C₁₅H₁₂N₂O₆ (MW: 316.27)
  • Key differences :
    • Carboxylic acid groups replace methyl esters, drastically altering solubility (ionizable groups) and logP (-4.59 in target vs. ~1–2 here).
    • Nitrobenzyl group introduces steric bulk compared to nitrofuran .

Structural and Functional Analysis

Electronic Effects

  • Nitrofuran vs. Thiophene : Nitrofuran’s nitro group enhances electrophilicity, making it susceptible to reduction, whereas thiophene’s sulfur contributes to resonance stabilization .
  • Sulfonamide vs. Amide : Sulfonamides are stronger electron-withdrawing groups, increasing acidity (pKa ~10 vs. ~15 for amides) .

Lipophilicity and Solubility

Compound logP Molecular Weight Polar Surface Area (Ų)
Target compound 4.65 424.37 107.46
Thiophene analog 3.42 319.33 66.70
Sulfonamide analog 3.71 363.39 83.24
Methoxyacetyl analog N/A 281.26 ~70
  • The target compound’s higher logP and polar surface area suggest reduced aqueous solubility, a challenge for bioavailability.

Biological Activity

Dimethyl 5-[(5-nitrofuran-2-carbonyl)amino]benzene-1,3-dicarboxylate is a complex organic compound notable for its diverse biological activities. This article explores its synthesis, mechanisms of action, biological properties, and potential therapeutic applications, supported by relevant data and research findings.

Compound Overview

  • IUPAC Name : this compound
  • Molecular Formula : C15H12N2O8
  • Molecular Weight : 348.27 g/mol
  • CAS Number : 5348-81-2

Synthesis

The synthesis of this compound typically involves the reaction of 5-nitrofuran-2-carboxylic acid with 5-amino-1,3-benzenedicarboxylic acid dimethyl ester. The reaction is generally facilitated by a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane .

The biological activity of this compound is largely attributed to its nitrofuran moiety, which can generate reactive oxygen species (ROS) upon metabolic activation. This leads to oxidative stress in microbial cells, causing damage to cellular components and exerting antimicrobial effects. Additionally, the compound may interact with various enzymes and receptors involved in inflammatory and cancer pathways, potentially modulating their activity.

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against a range of pathogens:

Pathogen MIC (µg/mL) Reference
Staphylococcus aureus0.06
Klebsiella pneumoniae0.25
Enterococcus faecalis0.25
Escherichia coli0.25

Studies have shown that the compound exhibits potent antibacterial activity comparable to or exceeding that of standard antibiotics like ampicillin and ciprofloxacin. For instance, it has been reported that certain derivatives exhibit MIC values as low as 0.06 µg/mL against Staphylococcus aureus .

Antifungal Activity

In addition to its antibacterial properties, this compound also shows antifungal activity:

Fungus MIC (µg/mL) Reference
Aspergillus flavus0.4
Candida albicans3.92–4.01

The presence of the nitrofuran group is critical for this activity, as it enhances the compound's ability to disrupt fungal cell membranes and inhibit growth.

Anti-inflammatory Effects

Research indicates that this compound may also possess anti-inflammatory properties. The mechanism involves modulation of inflammatory pathways through interaction with specific molecular targets within immune cells.

Structure–Activity Relationship (SAR)

The structure–activity relationship studies reveal that modifications to the nitrofuran moiety and the benzene ring significantly influence the biological activity of the compound. Electron-withdrawing groups enhance antimicrobial efficacy, while hydrophobic moieties increase lipophilicity and cellular uptake .

Case Studies

  • Antibacterial Efficacy Against Resistant Strains :
    A recent study evaluated the efficacy of this compound against multidrug-resistant strains of Staphylococcus aureus and Enterococcus faecalis. The results indicated that the compound maintained potent activity even against these resistant strains, suggesting its potential as an alternative therapeutic agent in treating resistant infections .
  • In Vivo Studies :
    Preliminary in vivo studies on animal models have shown that this compound can reduce inflammation and bacterial load in infected tissues without significant toxicity, highlighting its therapeutic potential in clinical settings .

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